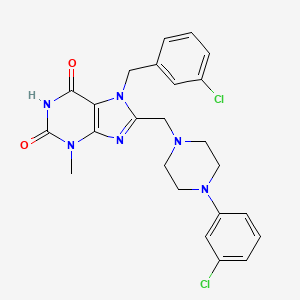

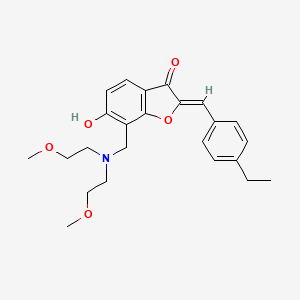

![molecular formula C11H16ClNO2 B2517746 4-[Methyl(propyl)amino]benzoesäure-Hydrochlorid CAS No. 1221722-30-0](/img/structure/B2517746.png)

4-[Methyl(propyl)amino]benzoesäure-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[Methyl(propyl)amino]benzoic acid hydrochloride" is not directly mentioned in the provided papers. However, related compounds with similar functional groups have been synthesized and characterized, providing insights into the chemical behavior that could be extrapolated to the compound . For instance, the synthesis of various azo-benzoic acids and their characterization using spectroscopic techniques has been reported, which could suggest similar synthetic routes and characterization methods for the target compound . Additionally, the synthesis of related benzoic acid derivatives, such as 4-amino-2-methoxy-5-ethylthio benzoic acid, provides a precedent for the manipulation of the benzoic acid core with different substituents .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-amino[7-14C]benzoic acid involves carbonation, esterification, and coupling reactions . Similarly, the chlorination of 4-amino-2-hydroxy-benzoic acid and subsequent reactions to obtain various chlorinated products demonstrate the reactivity of the benzoic acid ring under different conditions . These methods could potentially be adapted to synthesize "4-[Methyl(propyl)amino]benzoic acid hydrochloride" by choosing appropriate starting materials and reaction conditions.

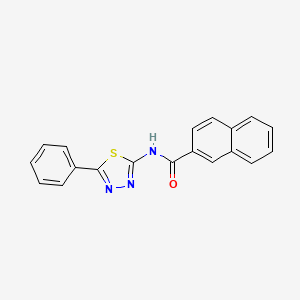

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been studied using various spectroscopic techniques and theoretical methods. For instance, the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid has been determined using X-ray crystallography, revealing a cis conformation of the N-methylamides . Theoretical investigations have also been conducted to determine the structure and energetics of tautomers of related compounds, providing insights into the stability and conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives has been explored through various reactions. The chlorination of 4-amino-2-hydroxy-benzoic acid, for example, led to unexpected products, demonstrating the complexity of reactions involving the benzoic acid ring . Deamination reactions of nitrogen-containing sugars have also been studied, showing the potential for bond cleavage and rearrangement under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from their molecular structure and the functional groups present. The spectroscopic characterization of azo-benzoic acids provides information on their absorption spectra and the influence of solvent and pH on their behavior in solution . The crystalline structure of a cyclic hexamer of 4-(methylamino)benzoic acid reveals intermolecular interactions that could affect the compound's physical properties . Additionally, the vibrational spectra of related compounds have been studied both experimentally and theoretically, offering data on their bonding and interactions .

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

PABA-Derivate haben sich als potenzielle Antitumormittel gezeigt. Ihre Fähigkeit, das Tumorwachstum zu hemmen und die Apoptose (programmierter Zelltod) zu induzieren, macht sie zu faszinierenden Kandidaten für weitere Untersuchungen . Forscher erforschen ihre Wirkmechanismen und bewerten ihre Sicherheitsprofile.

Potenzial gegen Alzheimer

PABA-Verbindungen weisen neuroprotektive Wirkungen auf, die für die Alzheimer-Forschung relevant sein könnten. Durch die Modulation von oxidativem Stress und Entzündungen könnten sie zur Minderung der Neurodegeneration beitragen . Weitere Studien sind jedoch erforderlich, um ihre Wirksamkeit und Sicherheit in diesem Zusammenhang zu validieren.

Antibakterielle Aktivität

PABA-Derivate haben antibakterielle Eigenschaften gezeigt. Sie können das Wachstum bestimmter Bakterienstämme hemmen, was sie im Kampf gegen Infektionen wertvoll macht. Forscher untersuchen ihr Potenzial als neuartige Antibiotika .

Antiviren-Anwendungen

PABA-basierte Moleküle haben antivirale Aktivität gegen bestimmte Viren gezeigt. Ihre Fähigkeit, in die Virusreplikationsprozesse einzugreifen, macht sie zu interessanten Zielen für die Medikamentenentwicklung. Klinische Studien sind jedoch erforderlich, um ihre Wirksamkeit zu bewerten .

Antioxidative Wirkungen

PABA-Derivate weisen antioxidative Eigenschaften auf, die Zellen vor oxidativem Schaden schützen. Diese Wirkungen könnten in verschiedenen Gesundheitskontexten relevant sein, darunter Hautschutz und allgemeines Wohlbefinden .

Potenzial gegen Entzündungen

Entzündungen spielen bei verschiedenen Krankheiten eine Rolle, von Arthritis bis hin zu Herz-Kreislauf-Erkrankungen. PABA-Verbindungen wurden auf ihre entzündungshemmenden Wirkungen untersucht und bieten möglicherweise therapeutische Vorteile .

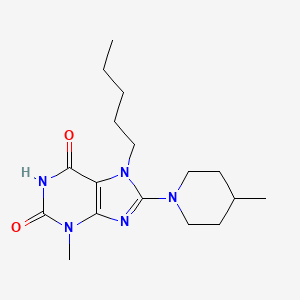

Wirkmechanismus

Target of Action

Similar compounds such as 4-(aminomethyl)benzoic acid have been reported to have potent gpr54 (a g protein-coupled receptor) agonistic activity .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Related compounds such as 4-(aminomethyl)benzoic acid have been used in the synthesis of cobalt carboxy phosphonates and apoptozole (az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (cftr) chloride channel activity .

Result of Action

Similar compounds such as 4-(aminomethyl)benzoic acid have been reported to have antihemorrhagic effects, which are used for the treatment of internal hemorrhage .

Action Environment

It’s known that the chemical environment can significantly influence the reactivity and stability of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[methyl(propyl)amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURMETNOZMCRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

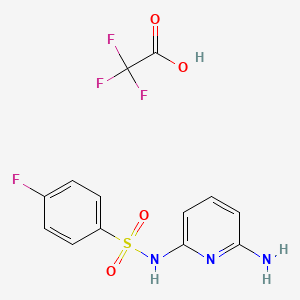

![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)

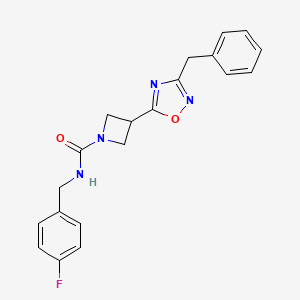

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

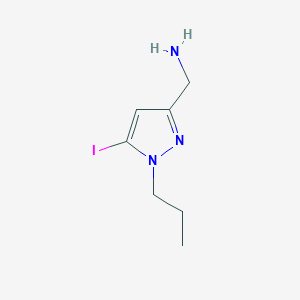

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)